(2-methoxynaphthalen-1-yl)boronic Acid (2-methoxynaphthalen-1-yl)boronic Acid
Brand Name: Vulcanchem
CAS No.: 104116-17-8
VCID: VC20743740
InChI: InChI=1S/C11H11BO3/c1-15-10-7-6-8-4-2-3-5-9(8)11(10)12(13)14/h2-7,13-14H,1H3
SMILES: B(C1=C(C=CC2=CC=CC=C12)OC)(O)O
Molecular Formula: C11H11BO3
Molecular Weight: 202.02 g/mol

(2-methoxynaphthalen-1-yl)boronic Acid

CAS No.: 104116-17-8

Cat. No.: VC20743740

Molecular Formula: C11H11BO3

Molecular Weight: 202.02 g/mol

* For research use only. Not for human or veterinary use.

(2-methoxynaphthalen-1-yl)boronic Acid - 104116-17-8

Specification

CAS No. 104116-17-8
Molecular Formula C11H11BO3
Molecular Weight 202.02 g/mol
IUPAC Name (2-methoxynaphthalen-1-yl)boronic acid
Standard InChI InChI=1S/C11H11BO3/c1-15-10-7-6-8-4-2-3-5-9(8)11(10)12(13)14/h2-7,13-14H,1H3
Standard InChI Key NHVWTZOWDLOBBS-UHFFFAOYSA-N
SMILES B(C1=C(C=CC2=CC=CC=C12)OC)(O)O
Canonical SMILES B(C1=C(C=CC2=CC=CC=C12)OC)(O)O

Introduction

Chemical Identity and Structure

Basic Identification

(2-methoxynaphthalen-1-yl)boronic acid is a naphthalene derivative featuring both a methoxy group and a boronic acid functional group. It is registered with CAS number 104116-17-8 and has the molecular formula C11H11BO3 . The compound has a molecular weight of 202.01-202.02 g/mol and is classified as an organoboron compound .

Nomenclature and Synonyms

The compound is known by several names in scientific literature and commercial catalogs. These include:

SynonymsSource
2-METHOXY-1-NAPHTHALENEBORONIC ACID
2-Methoxynaphthalene-1-boronic acid
(2-Methoxy-1-naphthalenyl)boronic acid
1-(2-Methoxynaphthyl)boronic acid
2-Methoxynaphtalene-1-boronic acid
Acide (2-méthoxy-1-naphtyl)boronique

Structural Identifiers

The structure of (2-methoxynaphthalen-1-yl)boronic acid can be represented through various chemical identifiers used in databases and literature:

Identifier TypeValue
InChIInChI=1S/C11H11BO3/c1-15-10-7-6-8-4-2-3-5-9(8)11(10)12(13)14/h2-7,13-14H,1H3
InChIKeyNHVWTZOWDLOBBS-UHFFFAOYSA-N
Canonical SMILESB(C1=C(C=CC2=CC=CC=C12)OC)(O)O

These identifiers uniquely define the compound's structure and enable precise database searches and chemical information retrieval .

Physical and Chemical Properties

Physical Characteristics

(2-methoxynaphthalen-1-yl)boronic acid exists as a white solid at standard conditions . Its key physical properties are summarized in the following table:

PropertyValueNature of Data
Physical StateSolidExperimental
ColorWhiteExperimental
Melting Point125-130°CExperimental
Boiling Point425.2±47.0°CPredicted
Density1.23±0.1 g/cm³Predicted

Chemical Properties

The compound contains a boronic acid functional group (-B(OH)₂) attached to a naphthalene ring system that also bears a methoxy group. This structural arrangement imparts specific chemical properties:

PropertyValueNature of Data
pKa8.53±0.30Predicted
Canonical StatusCanonicalized compoundConfirmed
European Community (EC) Number687-037-1Registry
DSSTox Substance IDDTXSID00400748Registry

The presence of both the boronic acid group and the methoxy substituent on the naphthalene ring creates a unique electronic environment that influences its reactivity in various chemical transformations.

Safety ParameterClassification
Hazard CodeXi (Irritant)
Risk Statements36/37/38 (Irritating to eyes, respiratory system, and skin)
Safety Statements26 (In case of contact with eyes, rinse immediately with plenty of water and seek medical advice)
WGK Germany Classification3 (Severe hazard to waters)

These classifications suggest that appropriate personal protective equipment should be used when handling this compound, including eye protection, gloves, and adequate ventilation to prevent respiratory exposure.

Applications in Research and Synthesis

Cross-Coupling Reactions

(2-methoxynaphthalen-1-yl)boronic acid has significant utility in organic synthesis, particularly in carbon-carbon bond-forming reactions. While detailed information from the search results is limited, boronic acids of this type are frequently employed in:

  • Suzuki-Miyaura coupling reactions for the synthesis of biaryl compounds

  • Formation of carbon-carbon bonds in the construction of complex molecular frameworks

  • Synthesis of natural products and pharmaceutically relevant compounds

Role in Scientific Research

Structural Features and Reactivity

Key Structural Elements

The structure of (2-methoxynaphthalen-1-yl)boronic acid contains several key elements that contribute to its chemical behavior:

  • A naphthalene core providing aromatic stability and potential for π-stacking interactions

  • A methoxy group at the 2-position, which acts as an electron-donating substituent

  • A boronic acid group at the 1-position, which serves as the reactive site for coupling reactions

This combination of features creates a compound with distinct electronic properties that influence its reactivity patterns and synthetic utility.

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